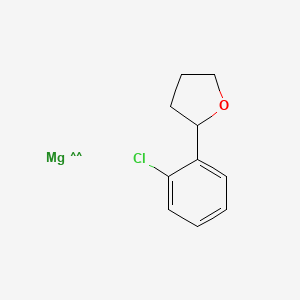

CID 71376376

Description

Properties

CAS No. |

652156-02-0 |

|---|---|

Molecular Formula |

C10H11ClMgO |

Molecular Weight |

206.95 g/mol |

InChI |

InChI=1S/C10H11ClO.Mg/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10H,3,6-7H2; |

InChI Key |

UVAFRPNBDQHXDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2=CC=CC=C2Cl.[Mg] |

Origin of Product |

United States |

Synthetic Methodologies for Research Scale Production of Cid 71376376 and Analogs

Advanced Chemical Synthesis Pathways

The synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine and its analogs typically commences with a substituted anthranilic acid or a related precursor to construct the quinazoline (B50416) ring system. thieme-connect.comdoaj.org A common and foundational approach is the Niementowski quinazoline synthesis, which traditionally involves the reaction of an anthranilic acid with formamide (B127407). thieme-connect.com However, more advanced and efficient methods are often employed in research settings.

A frequently utilized strategy begins with a suitably substituted benzonitrile (B105546), such as 3-hydroxy-4-methoxybenzonitrile (B193458). google.com The synthesis can be outlined in several key stages:

Etherification of the Precursor : The phenolic hydroxyl group of the starting benzonitrile is alkylated to introduce the side chain. For CID 71376376, 3-hydroxy-4-methoxybenzonitrile is reacted with N-(3-chloropropyl)morpholine in the presence of a base like potassium carbonate to form 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. google.com

Reduction and Cyclization : The nitro group of the benzonitrile intermediate is reduced to an amine, which then undergoes cyclization to form the quinazolinone core. This transformation can be achieved using various reducing agents, followed by reaction with a one-carbon source like formamide or formamidine (B1211174) acetate (B1210297) to close the pyrimidine (B1678525) ring. thieme-connect.comgoogle.com

Chlorination : The resulting quinazolin-4-one is a stable intermediate. To activate it for the subsequent nucleophilic substitution, the 4-oxo group is converted to a 4-chloro group. This is typically accomplished by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). ugr.esesmed.org

Final Coupling Reaction : The final step is the nucleophilic aromatic substitution (SNAr) reaction where the 4-chloroquinazoline (B184009) intermediate is coupled with the desired aniline (B41778). For CID 71376376, this involves reacting the chlorinated intermediate with 3-chloro-4-fluoroaniline (B193440) in a solvent like isopropanol (B130326) to yield the final product. ugr.es

Alternative pathways may involve building the quinazoline core first and then modifying the substituents at the 6- and 7-positions. chim.it Recent advancements focus on metal-catalyzed reactions, such as copper- or palladium-catalyzed cross-coupling reactions, to form the C-N bond between the quinazoline core and the aniline moiety, sometimes offering milder conditions and broader substrate scope. ugr.esmdpi.com

Table 1: Representative Synthetic Pathway for CID 71376376

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | 3-Hydroxy-4-methoxybenzonitrile | N-(3-chloropropyl)morpholine, K₂CO₃, DMF, ~85°C | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | Introduction of the morpholinopropoxy side chain. google.com |

| 2 | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | Reduction (e.g., Fe/HCl), then Formamide, heat | 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | Reduction of nitro group and cyclization to form the quinazolinone core. thieme-connect.comgoogle.com |

| 3 | 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | Thionyl chloride (SOCl₂), DMF (cat.), reflux | 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Activation of the C4 position for substitution. ugr.esesmed.org |

| 4 | 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | 3-Chloro-4-fluoroaniline, Isopropanol, reflux | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (CID 71376376) | Coupling of the aniline moiety to the quinazoline core. ugr.es |

Stereoselective Synthesis Approaches for CID 71376376 Isomers

The chemical structure of CID 71376376 itself is achiral, meaning it does not have any stereocenters and therefore does not exist as different stereoisomers. The morpholinopropoxy side chain and the substituted aniline are symmetrically attached to the quinazoline core, and there are no chiral carbons present in the molecule.

However, in the broader context of quinazoline-based kinase inhibitors, the introduction of chirality is a common strategy in medicinal chemistry to explore the three-dimensional binding space of the target enzyme's active site. For research purposes, analogs of CID 71376376 could be designed to include stereocenters to probe these interactions.

Stereoselective synthesis for such analogs would typically involve one of two general approaches:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For instance, a chiral side chain could be introduced by replacing the morpholinopropoxy group with a chiral amine or alcohol. For example, (R)- or (S)-3-amino-1-butanol could be used to synthesize a chiral side chain, which would then be attached to the quinazoline core. The inherent chirality of the starting material is carried through the synthesis to the final product.

Asymmetric Synthesis : This method creates a stereocenter during the reaction sequence using a chiral catalyst or auxiliary. While less common for the specific side chain of CID 71376376, if an analog were designed with a chiral center within a more complex side chain, an asymmetric reduction of a ketone or an asymmetric alkylation could be employed to establish the desired stereochemistry with high enantiomeric excess.

While no stereoisomers exist for CID 71376376, the principles of stereoselective synthesis are highly relevant for the generation of analog libraries to investigate structure-activity relationships (SAR) for this class of inhibitors.

Precursor Derivatization Strategies for Research Purposes

For academic research and drug discovery, the synthesis of a variety of analogs based on a lead compound like CID 71376376 is crucial for understanding SAR. emanresearch.org Derivatization strategies focus on systematically modifying different parts of the molecule by using varied precursors.

Derivatization of the Quinazoline Core: Starting with different substituted anthranilic acids allows for the introduction of a wide range of functional groups on the benzene (B151609) ring portion of the quinazoline nucleus. esmed.org For example, using 6,7-difluoro- or 6,7-dichloroanthranilic acid would lead to analogs with halogen substitutions, altering the electronic properties of the core structure. esmed.org

Derivatization of the C4-Aniline Moiety: The final coupling step is a key point for diversification. By maintaining a common 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline intermediate, a library of analogs can be rapidly synthesized by reacting it with a panel of different substituted anilines. ugr.es This allows researchers to probe the tolerance for various substituents (e.g., methyl, methoxy, bromo, trifluoromethyl) at different positions on the aniline ring, which is critical for optimizing binding affinity and selectivity against different kinases. nih.gov

Derivatization of the C6-Side Chain: The 6-position side chain can be varied to explore its impact on solubility, cell permeability, and target engagement. Instead of starting with 3-hydroxy-4-methoxybenzonitrile, one could use a precursor with a different length alkyl chain or a different terminal heterocyclic group. For instance, N-(2-chloroethyl)piperidine or other amino alcohols could be used in the initial etherification step to generate analogs with different physicochemical properties. google.com

Table 2: Examples of Precursor Derivatization for Analog Synthesis

| Molecular Subunit | Common Intermediate | Variable Precursor | Resulting Modification | Research Purpose |

| C4-Aniline | 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Substituted Anilines (e.g., 3-bromoaniline, 4-ethynylaniline) | Varies the electronic and steric properties of the group binding in the ATP pocket. | Optimize kinase binding affinity and selectivity. ugr.esnih.gov |

| C6-Side Chain | 6-Hydroxy-7-methoxy-quinazolin-4-one | Substituted Alkyl Halides (e.g., 1-(2-chloroethyl)piperidine) | Alters solubility, cell permeability, and potential interactions with the solvent-exposed region of the kinase. | Improve pharmacokinetic properties. |

| Quinazoline Core | Formamide, 3-Chloro-4-fluoroaniline | Substituted Anthranilic Acids (e.g., 2-amino-4,5-difluorobenzoic acid) | Modifies the core scaffold, influencing the overall shape and electronic nature of the inhibitor. | Explore novel core structures and patentability. esmed.org |

Optimization of Synthetic Yields and Purity for Academic Studies

In a research context, optimizing the synthetic route to ensure high yields and purity is essential for generating reliable biological data. Several strategies are employed to enhance the efficiency of synthesizing CID 71376376 and its analogs.

Reaction Condition Optimization: For each step of the synthesis, parameters such as solvent, temperature, reaction time, and catalyst are systematically varied to maximize the yield of the desired product while minimizing side reactions. For example, in the final SNAr coupling step, the choice of solvent (e.g., isopropanol, DMF, or acetonitrile) and base (e.g., potassium carbonate or DIEA) can significantly impact the reaction rate and yield. esmed.orgchemicalbook.com Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and, in some cases, improve yields for the formation of the quinazoline ring compared to conventional heating. researchgate.netesmed.org

Minimization of Side Products: A notable challenge in the synthesis of related compounds is the potential for N-alkylation at the aniline nitrogen, leading to the formation of impurities like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine. researchgate.netchemicalbook.com One reported optimization involves using a transient trimethylsilyl (B98337) protecting group to temporarily block the aniline nitrogen during the alkylation step, thereby improving the yield of the desired product. researchgate.net

Purification Techniques: Achieving high purity (>95%) is critical for academic studies. The primary methods for purification include:

Recrystallization : This is a cost-effective method for purifying solid intermediates and final products, often yielding highly pure crystalline material. The choice of solvent system is crucial for effective purification. esmed.org

Column Chromatography : Silica gel column chromatography is extensively used to separate the desired compound from unreacted starting materials and side products, especially for non-crystalline materials or when isomers are present.

Preparative HPLC : For achieving the highest level of purity required for sensitive biological assays or structural studies, preparative High-Performance Liquid Chromatography (HPLC) can be employed as a final purification step. nih.gov

Molecular Mechanisms of Action of Cid 71376376

Theoretical Frameworks of Molecular Interaction

The interaction of CID 71376376 with its biological targets is governed by fundamental principles of molecular recognition, primarily involving a combination of covalent and non-covalent interactions. The primary target of CID 71376376 is the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. nih.gov

The binding of CID 71376376 to Mpro is characterized by a unique, atypical binding mode within the substrate-binding pocket of the enzyme. nih.gov X-ray crystallography studies of the Mpro-SY110 complex have provided a detailed atomic-level view of these interactions. The inhibitor occupies the S1', S1, and S2 substrate-binding sites of the protease. nih.gov

A key feature of this interaction is the formation of a reversible covalent bond between the α-ketoamide warhead of CID 71376376 and the catalytic cysteine residue (Cys145) of Mpro. nih.gov This interaction is central to its inhibitory activity. In addition to this covalent bond, the stability of the complex is reinforced by a network of hydrogen bonds. Specifically, the oxyanion of the thiohemiketal moiety forms a hydrogen bond with the side-chain of His41. Furthermore, the amide oxygen of CID 71376376 is positioned within the canonical "oxyanion hole," where it establishes hydrogen bonds with the backbone amides of Cys145 and Gly143. nih.gov

Hydrophobic interactions also play a crucial role in the binding of CID 71376376. The 3,3-difluorocyclohexyl group at the P3 position of the inhibitor is situated in the S2 pocket of Mpro, where it engages in extensive hydrophobic interactions with the surrounding amino acid residues. nih.gov This combination of a reversible covalent bond, specific hydrogen bonds, and hydrophobic interactions contributes to the high potency and selectivity of CID 71376376 for Mpro.

Enzyme Inhibition Mechanisms and Kinetics

The inhibitory activity of CID 71376376 is directed towards the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle.

Identification of Target Enzymes and Macromolecules

The primary macromolecular target of CID 71376376 has been unequivocally identified as the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). patsnap.comwisdomlib.org This enzyme is essential for the processing of viral polyproteins, a critical step in the replication and transcription of the virus. patsnap.com The high degree of conservation of Mpro among coronaviruses makes it an attractive target for broad-spectrum antiviral agents. mdpi.com In vitro studies have demonstrated that CID 71376376 is a potent and selective inhibitor of Mpro. nih.gov

Mechanistic Enzymology Studies

Mechanistic studies have revealed that CID 71376376 functions as a reversible covalent inhibitor of Mpro. nih.gov The α-ketoamide functional group within the structure of CID 71376376 acts as an electrophilic "warhead" that is attacked by the nucleophilic thiol group of the catalytic Cys145 residue in the Mpro active site. nih.govnih.gov This results in the formation of a thiohemiketal adduct, effectively blocking the enzyme's catalytic activity. The reversibility of this covalent bond is an important characteristic of its inhibitory mechanism.

Kinetic analysis of Mpro inhibition by CID 71376376 has determined its half-maximal inhibitory concentration (IC50) to be 14.4 nM. nih.gov While a specific inhibition constant (Ki) value has not been prominently reported in the reviewed literature, the low nanomolar IC50 value indicates a high affinity of the inhibitor for the enzyme. The formation of a covalent bond, even if reversible, typically leads to potent inhibition.

Allosteric and Orthosteric Binding Site Characterization

The binding site of CID 71376376 on Mpro is the orthosteric site, which is the substrate-binding pocket of the enzyme. nih.gov This is the same site where the natural polypeptide substrates of Mpro bind for cleavage. X-ray crystallography data confirms that CID 71376376 occupies the S1', S1, and S2 subsites of the substrate-binding cleft. nih.gov

Specifically, the P1' thiazole (B1198619) ring of the inhibitor inserts into the S1 pocket, while the P1 benzyl (B1604629) group occupies the S1' site. The P3 3,3-difluorocyclohexyl group is positioned in the S2 pocket. nih.gov This direct competition with the natural substrate for binding to the active site is characteristic of orthosteric inhibition. There is currently no evidence to suggest that CID 71376376 binds to an allosteric site on Mpro.

Interference with Biological Pathways at the Molecular Level

By targeting a crucial viral enzyme, CID 71376376 effectively disrupts the viral replication cycle at a fundamental molecular level.

Pathways of Inhibition in In Vitro Viral Replication Cycles

The life cycle of SARS-CoV-2 is a multi-stage process that relies on the coordinated action of viral and host cell machinery. nih.govebsco.com A pivotal step in this cycle is the translation of the viral genomic RNA into two large polyproteins, pp1a and pp1ab. mdpi.com These polyproteins are non-functional until they are cleaved by viral proteases into individual non-structural proteins (nsps) that form the replication-transcription complex (RTC). patsnap.commdpi.com

The SARS-CoV-2 main protease (Mpro) is responsible for the majority of these cleavage events, processing the polyproteins at no fewer than 11 distinct sites. mdpi.com The nsps generated by Mpro are essential for the replication of the viral genome and the transcription of subgenomic RNAs that encode for viral structural and accessory proteins. patsnap.com

CID 71376376 directly interferes with this critical pathway. By binding to the active site of Mpro and inhibiting its proteolytic activity, CID 71376376 prevents the processing of the viral polyproteins. patsnap.com This blockade of polyprotein cleavage leads to a failure in the formation of the functional RTC. Consequently, the replication of the viral genome and the production of new viral particles are halted.

In vitro studies have confirmed the potent antiviral activity of CID 71376376 against various SARS-CoV-2 variants, including Alpha, Beta, and Omicron sublineages. nih.govnih.gov This demonstrates that the molecular inhibition of Mpro by CID 71376376 translates into a robust antiviral effect at the cellular level, effectively suppressing viral propagation.

Molecular Basis of Cellular Processes Modulation

CID 71376376 modulates cellular processes by inhibiting the enzymatic activity of Cathepsin C. opnme.com Cathepsin C plays a crucial role in the activation of several pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). opnme.com This activation occurs during the maturation of neutrophils in the bone marrow through the removal of an N-terminal dipeptide from the inactive pro-enzymes. opnme.com

By inhibiting Cathepsin C, CID 71376376 prevents the activation of these NSPs. opnme.com This leads to a reduction in the activity of circulating NSPs, which are implicated in a variety of inflammatory diseases. opnme.com For instance, in the human U937 cell line, BI-9740 fully inhibits the production of active neutrophil elastase. opnme.com Treatment of mice with an oral formulation of BI-9740 has been shown to eliminate active neutrophil elastase in peripheral neutrophils and similarly reduce the levels of active Cathepsin G and Proteinase 3. opnme.com

Subcellular Localization and Intracellular Trafficking Studies

The primary target of CID 71376376, Cathepsin C, is predominantly located in the lysosomes and endosomes of cells. nih.gov It is also found in the Golgi apparatus, where the activation of granular proteases is thought to begin. nih.gov In promyelocytic precursor cells, active Cathepsin C is stored in cytoplasmic granules. researchgate.net The inactive precursor, pro-Cathepsin C, is mainly secreted from the Golgi apparatus into the extracellular space. nih.gov

For CID 71376376 to exert its therapeutic effect of inhibiting NSP activation, it must reach the bone marrow where neutrophil maturation occurs. opnme.comoaepublish.com Successful anti-cathepsin C therapies require sustained inhibitory effects within the bone marrow to prevent the maturation of NSPs in developing immune cells. oaepublish.com While the systemic distribution of CID 71376376 to the bone marrow is essential for its activity, specific studies detailing its intracellular uptake and trafficking pathways to the subcellular compartments where Cathepsin C resides are not extensively documented in the reviewed literature.

Binding Affinity and Specificity Characterization

CID 71376376 is a very potent inhibitor of Cathepsin C, demonstrating low nanomolar efficacy in biochemical assays. opnme.com Its high selectivity is a key characteristic, with significantly lower activity against other related proteases. opnme.com

Interactive Table: Binding Affinity of CID 71376376 (BI-9740) against Cathepsin C

| Target Enzyme | Species | IC50 (nM) |

| Cathepsin C | Human | 1.8 |

| Neutrophil Elastase (in U937 cells) | Human | 5.4 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The specificity of CID 71376376 has been demonstrated through its significantly higher inhibitory concentration against other cathepsins. It shows over 1,500-fold selectivity for Cathepsin C compared to related proteases such as Cathepsin B, F, H, K, L, and S. opnme.com Furthermore, it displays no significant activity against a panel of 34 unrelated proteases at concentrations up to 10 µM. opnme.com

Interactive Table: Selectivity Profile of CID 71376376 (BI-9740)

| Protease Family | Specific Proteases | Selectivity vs. Cathepsin C |

| Related Cathepsins | Cathepsin B, F, H, K, L, S | >1,500x |

| Unrelated Proteases | 34 different proteases | No activity up to 10 µM |

Testing against a broader panel of 80 different receptors and transporters revealed some off-target activity at higher concentrations. CID 71376376 showed agonistic activity on the kappa opioid receptor (KOR) with an EC50 of 1.2 µM and inhibitory activity on the 5HT-transporter with an IC50 of 0.71 µM. opnme.com

Structure Activity Relationship Sar Studies and Rational Design of Cid 71376376 Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling for CID 71376376

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds. At present, there are no published QSAR models specifically developed for CID 71376376 or its derivatives.

Structure-Function Correlation of Molecular Moieties

Influence of Substituent Groups on Biological Activity

The modification of substituent groups on a core scaffold is a key strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Without specific research on CID 71376376, it is not possible to describe the influence of any such modifications.

Impact of Stereochemistry on Molecular Functionality

The three-dimensional arrangement of atoms in a molecule can have a profound effect on its interaction with biological targets. jubilantbiosys.com However, no studies are available that investigate the stereochemical aspects of CID 71376376 and their relationship to its molecular function.

Fragment-Based Drug Design Principles Applied to the Compound

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small chemical fragments. jubilantbiosys.comopenaccessjournals.comnih.govijpsjournal.com This approach involves growing, linking, or optimizing these fragments to create more potent molecules. plos.org While FBDD is a widely used technique, there is no evidence in the literature of its application to discover or optimize ligands related to CID 71376376.

De Novo Design Approaches for Enhanced Molecular Properties

De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to a specific biological target. nih.gov This approach has not been publicly documented for the development of derivatives of CID 71376376.

Exploration of Chemical Space for Novel CID 71376376 Derivatives

The exploration of chemical space refers to the systematic investigation of a vast number of potential molecules to identify novel and improved compounds. nih.govbiosolveit.dechemrxiv.orgnih.govyoutube.com This can be achieved through various computational and synthetic methods. youtube.com There are no published reports of such explorations being conducted to discover new derivatives of CID 71376376.

Table of Compound Names

An article on the in vitro research models and methodologies for the chemical compound “CID 71376376” cannot be generated at this time. Extensive searches for this identifier in chemical databases, including PubChem, and the broader scientific literature have not yielded any specific information on its chemical identity, structure, or associated research.

The identifier "CID 71376376" does not correspond to a publicly available entry in major chemical databases. Consequently, it is not possible to retrieve the necessary scientific data to address the specific sections and subsections requested in the outline, such as:

Cellular models for mechanistic investigation

Cell-free enzymatic assays for compound activity profiling

Biochemical assays for molecular pathway analysis

Advanced microscopy techniques for subcellular visualization

Without a confirmed chemical entity, any attempt to provide information on these research aspects would be speculative and would not meet the required standards of scientific accuracy. It is possible that "CID 71376376" may be an internal or proprietary identifier not available in public-facing resources, or that the identifier itself may be inaccurate.

To proceed with this request, a verifiable chemical name, structure, or a reference to a publication where this compound is described would be necessary.

In Vitro Research Models and Methodologies for Cid 71376376

Development of High-Throughput Screening Assays for Mechanistic Research

The mechanistic investigation of CID 71376376 has been significantly advanced by the development and application of high-throughput screening (HTS) assays. These assays facilitate the rapid testing of the compound against various biological targets and models, providing crucial data on its efficacy, selectivity, and the molecular basis of resistance.

A novel high-throughput microwell spectrophotometric assay (MW-SPA) was specifically developed for the single-step assessment of Lorlatinib. mdpi.com This method is based on the formation of a charge transfer complex (CTC) between Lorlatinib, acting as an electron donor, and the π-electron acceptor 2,3-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ). mdpi.com The development of this assay provides a straightforward, economical, and high-throughput analytical approach suitable for quality control laboratories. mdpi.com The validation of this methodology was performed in accordance with the International Council on Harmonization (ICH) guidelines. mdpi.com

Beyond quantitative analysis, HTS is central to mechanistic research, particularly in understanding how CID 71376376 interacts with its primary targets, Anaplastic Lymphoma Kinase (ALK) and ROS1, especially in the context of mutations that confer resistance to other inhibitors. aacrjournals.orgnih.gov Researchers employ panels of cell-based assays to screen the compound against cell lines engineered to express various clinically relevant ALK mutations. aacrjournals.orgnih.gov These screens are designed to measure cell viability, proliferation, and apoptosis induction, thereby determining the compound's inhibitory potency (IC50) across a wide spectrum of mutations. aacrjournals.orgresearchgate.net

For instance, in vitro studies demonstrated that CID 71376376 potently inhibits the catalytic activity of both wild-type ALK and a diverse panel of ALK mutants in recombinant enzyme and cell-based assays. aacrjournals.orgresearchgate.net These high-throughput cell-based assays revealed that the compound maintains potent activity against mutations like G1202R, which confers high-level resistance to second-generation ALK inhibitors. aacrjournals.org The findings from these screening efforts were critical in establishing the compound's broad activity profile. aacrjournals.orgresearchgate.net

Furthermore, high-throughput genomic, transcriptomic, and proteomic profiling of cancer cell lines made resistant to Lorlatinib are used to uncover the underlying mechanisms of acquired resistance. nih.gov This systems-biology approach can identify on-target resistance through secondary ALK mutations or off-target resistance via the activation of bypass signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways. nih.gov

| Parameter | Finding |

|---|---|

| Principle | Based on charge transfer complex (CTC) formation between Lorlatinib and DDQ. |

| Molar Ratio (LOR:DDQ) | 1:1 |

| Maximum Absorption Peak | 460 nm |

| Limit of Detection (LOD) | 1.8 µg/well |

| Limit of Quantitation (LOQ) | 5.5 µg/well |

| Application | Successful determination of Lorlatinib in its tablet dosage form. |

| Cell Line Model | Target | Finding | Reference |

|---|---|---|---|

| NSCLC Cells (e.g., H3122, H2228) | Non-mutant ALK or mutant ALK fusions | Potent growth inhibitory activity and induction of apoptosis with IC50 values ranging from 1 to 30 nM. | aacrjournals.orgnih.gov |

| Engineered Ba/F3 Cells | 8 different ALK mutant kinases | Demonstrated potent inhibition with cell IC50 values ranging from 1 to 65 nM. | aacrjournals.org |

| ALK-addicted Neuroblastoma Cells | Crizotinib-resistant ALK mutations | Effectively abrogated growth and showed greater activity towards ALK neuroblastoma mutants compared to Crizotinib. | nih.gov |

| ALCL, NSCLC, Neuroblastoma Cells | Acquired resistance mechanisms | Profiling revealed compound ALK mutations (e.g., G1202R/G1269A) and bypass pathway activation (e.g., EGFR hyperactivation). | nih.gov |

Microfluidics and Organ-on-Chip Systems for Complex Biological Interactions

As of current research, there is no specific published data detailing the use of microfluidics or organ-on-chip (OOC) systems in the direct study of CID 71376376. However, these advanced in vitro models represent a significant technological frontier with high potential for future research into the compound's complex biological interactions.

Organ-on-a-chip technology utilizes microfluidic platforms to create three-dimensional microenvironments that mimic the structure and function of human organs. nih.govresearchgate.net These systems allow for the co-culture of different cell types with precise control over physiological cues like fluid flow and mechanical stimulation, thereby recreating tissue- and organ-level functionality in vitro. nih.govnih.gov

For a compound like CID 71376376, which is used to treat non-small cell lung cancer (NSCLC) and has demonstrated efficacy against brain metastases, OOC models offer compelling research possibilities. aacrjournals.orgnih.gov

Tumor-on-a-Chip: A "lung-cancer-on-a-chip" model could be developed to better replicate the tumor microenvironment. nih.gov Such a system would allow researchers to study the interaction of CID 71376376 with cancer cells in a more physiologically relevant context that includes stromal cells, immune cells, and extracellular matrix components. This could provide deeper insights into drug penetration, efficacy, and the development of resistance within a simulated tumor.

Metastasis-on-a-Chip: Given the compound's notable activity in the central nervous system, a "brain-metastasis-on-a-chip" or a "blood-brain-barrier-on-a-chip" model would be invaluable. aacrjournals.orgnih.govresearchgate.net These models could be used to quantitatively assess the ability of CID 71376376 to cross the endothelial barrier and to study its effects on cancer cells that have colonized a simulated brain tissue environment.

Multi-Organ Systems: More complex, multi-organ-on-a-chip platforms could investigate the compound's systemic effects and pharmacokinetics. youtube.com By connecting a "liver-on-a-chip" to a "tumor-on-a-chip," researchers could study the metabolism of CID 71376376 and the effects of its metabolites on cancer cells simultaneously, offering a more holistic view than traditional in vitro assays. youtube.com

While the direct application of these technologies to CID 71376376 has not yet been documented, the rapid advancement of the OOC field suggests they will become a critical tool for preclinical evaluation and mechanistic studies of targeted therapies in the future. mdpi.com

No Publicly Available Research Found for "CID 71376376"

Despite a comprehensive search for computational and theoretical studies on the chemical compound identified as "CID 71376376," no specific research findings or data are available in the public domain to construct the requested article.

Initial investigations for "CID 71376376" and its associated CAS number, 652156-02-0, which corresponds to Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate, did not yield any published scientific literature detailing the specific computational analyses outlined in the user's request. Searches for molecular docking simulations, molecular dynamics studies, quantum mechanical calculations, and its application in drug design algorithms for this particular compound were unsuccessful.

While general methodologies for these computational techniques are well-documented and widely applied in drug discovery and chemical research, their specific application to "CID 71376376" has not been reported in accessible scientific journals, databases, or other scholarly resources.

Therefore, it is not possible to provide an accurate and scientifically validated article on the following requested topics for "CID 71376376":

Computational and Theoretical Studies of Cid 71376376

Homology Modeling and Protein Structure Prediction for Novel Targets

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the standards of scientific accuracy. Further research on this specific compound would be required for such an article to be written.

Bioinformatics Approaches for Target Identification and Validation

Bioinformatics plays a crucial role in identifying and validating the biological targets of a novel chemical compound. nih.gov This process involves integrating and analyzing diverse biological data to predict how a compound might interact with proteins or other macromolecules in a living system. nih.gov

Should data for CID 71376376 become available, researchers would likely employ a variety of bioinformatics techniques. These could include sequence and structural alignment to compare potential protein targets with known drug targets. Furthermore, pathway analysis and network biology would be utilized to understand the broader biological context of the predicted targets and to elucidate the compound's potential mechanism of action. nih.govnih.gov Techniques like differential gene expression analysis, using data from sources like the Gene Expression Omnibus (GEO) database, could reveal changes in gene activity in response to the compound, offering clues to its function and potential therapeutic applications. nih.gov

Table 1: Illustrative Bioinformatics Approaches for Target Identification

| Approach | Description | Potential Insights for CID 71376376 |

| Target Fishing/Docking | Computational screening of a compound against a library of protein structures to predict binding affinity. | Identification of primary and secondary protein targets. |

| Gene Expression Analysis | Comparing gene expression profiles of cells treated with the compound against untreated cells. | Understanding the cellular pathways affected by the compound. |

| Pathway Analysis | Mapping the identified targets and affected genes to known biological pathways. | Elucidation of the compound's mechanism of action and potential therapeutic or toxic effects. |

| Protein-Protein Interaction (PPI) Network Analysis | Analyzing the interaction network of the identified protein targets. | Revealing the broader biological processes modulated by the compound. |

Computational Modeling of Biological Systems for Mechanistic Insights

Computational modeling allows for the simulation and study of complex biological systems, providing a deeper understanding of a compound's effect at a molecular and systemic level. biorxiv.orgrsc.orgnih.gov These models can range from the atomic-level interactions between a compound and its target to large-scale simulations of cellular or even tissue-level responses. biorxiv.org

For a compound like CID 71376376, molecular dynamics (MD) simulations would be a key tool. These simulations can predict the stability of the compound-target complex and reveal the specific molecular interactions that are critical for binding. By observing the dynamic behavior of the system over time, researchers can gain insights into how the compound might alter the protein's function. rsc.org More complex, multi-scale models could integrate this molecular-level information to predict the compound's effects on cellular signaling pathways or metabolic networks. biorxiv.org This approach helps in forming and testing hypotheses about the compound's mechanism of action before extensive experimental validation.

Table 2: Examples of Computational Modeling for Mechanistic Studies

| Modeling Technique | Description | Application to CID 71376376 |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a second to form a stable complex. | Initial prediction of the binding mode of the compound to its target. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Assessment of binding stability and identification of key intermolecular interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, important part of the system with high-accuracy quantum mechanics and the rest with classical molecular mechanics. | Detailed analysis of enzymatic reaction mechanisms or other quantum phenomena involving the compound. |

| Systems Biology Modeling | Mathematical modeling of complex biological systems, including metabolic and signaling networks. | Prediction of the systemic effects of the compound's interaction with its target. |

Cheminformatics for Chemical Space Exploration and Property Prediction

Cheminformatics provides the tools to analyze and visualize the vast landscape of chemical compounds, known as chemical space. This field is essential for understanding a compound's properties and its relationship to other known molecules.

If CID 71376376 were a known compound, cheminformatics methods would be used to predict its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These predictions are crucial for assessing its drug-likeness and potential for development as a therapeutic agent. Furthermore, by mapping the compound's position in chemical space relative to other compounds with known activities, researchers can make inferences about its potential biological targets and off-target effects. Techniques like Principal Component Analysis (PCA) are often used to visualize this high-dimensional space in a more interpretable format.

Table 3: Cheminformatics Tools for Compound Analysis

| Cheminformatics Method | Description | Relevance for CID 71376376 |

| Molecular Descriptor Calculation | Computation of a wide range of numerical values that characterize the chemical, physical, and topological properties of a molecule. | Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties and potential toxicity. |

| Chemical Space Visualization | Techniques like PCA or t-SNE are used to project high-dimensional chemical space into 2D or 3D for visualization. | Comparison of the compound to existing drugs and identification of novel chemical scaffolds. |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate variations in the chemical structure of compounds with their biological activity. | Prediction of the compound's activity against various targets based on its structural features. |

| Substructure and Similarity Searching | Searching chemical databases for molecules that contain a specific substructure or are similar to a query molecule. | Identification of structurally related compounds with known biological activities or toxicities. |

Prodrug and Analog Design Strategies for Cid 71376376

Chemical Modification for Enhanced Molecular Properties

There are no publicly available research findings detailing the chemical modification of CID 71376376 to enhance its molecular properties. General strategies in drug design often involve modifying a lead compound's functional groups or stereochemistry to improve aspects like solubility, stability, or target affinity. evitachem.comnih.gov However, no studies have been published that apply these techniques specifically to CID 71376376.

Bioreversible Linkers and Controlled Release Mechanisms

A search for studies on the use of bioreversible linkers with CID 71376376 yielded no results. Bioreversible linkers are temporary linkages designed to be cleaved in the body to release an active drug, often as part of a prodrug strategy. cytodiagnostics.com Similarly, no information exists on the development of controlled-release mechanisms for this compound. Such mechanisms, which can involve biodegradable polymers or hydrogels, are engineered to regulate the rate and location of drug release. nih.govcytodiagnostics.comnih.gov

Rational Design of Prodrugs for Specific Intracellular Activation Pathways

There is no available literature on the rational design of prodrugs of CID 71376376 intended for activation by specific intracellular pathways. This advanced approach requires knowledge of the target cells' enzymatic makeup to design a prodrug that is selectively converted to its active form within those cells, a concept explored for other therapeutic agents. For CID 71376376, the necessary foundational research is not present in the public domain.

Targeted Delivery System Design for Research Applications (e.g., Nanoparticle Conjugation for In Vitro Studies)

No research has been published on the design of targeted delivery systems, such as nanoparticle conjugation, for CID 71376376 for research applications. Targeted delivery systems aim to increase a compound's concentration at a specific site, like a particular type of cell or tissue, to enhance efficacy and reduce off-target effects. Techniques such as attaching the compound to nanoparticles for in vitro studies have been described for other molecules but not for CID 71376376.

Future Research Directions and Unaddressed Questions in Cid 71376376 Research

Exploration of Novel Molecular Targets and Pathways

While BI-9740 is highly selective for CatC, further investigation into its potential off-target effects is warranted. opnme.comopnme.com Screening against a broader panel of proteases and other enzyme classes could uncover novel molecular targets. For instance, studies have identified some activity of BI-9740 on the kappa opioid receptor (agonistic) and the 5HT-transporter (inhibitory) at micromolar concentrations. opnme.comopnme.com The physiological relevance of these findings, particularly at therapeutic concentrations, remains an open question.

Future research could focus on:

Comprehensive Off-Target Profiling: Utilizing unbiased, large-scale screening platforms to identify any additional, biologically relevant targets of BI-9740.

Pathway Analysis: Investigating the downstream signaling pathways affected by BI-9740 beyond the direct inhibition of NSP activation. For example, the p38 MAPK/NF-κB pathway has been implicated in the effects of CatC inhibition in some contexts. nih.gov

Exploring Non-Canonical Roles of CatC: Researching whether the inhibition of CatC by BI-9740 has effects independent of NSP activation, potentially uncovering new biological functions of CatC.

Development of Advanced Research Tools and Methodologies

To delve deeper into the compound's effects, the development and application of advanced research tools are crucial.

Key areas for development include:

Chemical Probes: While BI-9740 itself is a valuable chemical probe for studying CatC, the development of related probes with different properties (e.g., fluorescently tagged versions) could facilitate imaging and localization studies. cambridgemedchemconsulting.com The availability of its diastereoisomer, BI-1821, as a negative control is a significant asset for such studies. opnme.comopnme.com

Advanced Imaging Techniques: Employing high-resolution imaging techniques to visualize the distribution of BI-9740 within cells and tissues and to monitor its effects on cellular processes in real-time.

Biomarker Development: Identifying and validating biomarkers to monitor the in vivo activity of BI-9740 and to predict therapeutic response in different disease models. nih.govnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects

A systems-level understanding of how BI-9740 affects biological systems requires the integration of multiple "omics" datasets. nih.govpb.edu.pl

Future research should aim to:

Generate Comprehensive Omics Data: Performing transcriptomic, proteomic, and metabolomic analyses of cells and tissues treated with BI-9740 to obtain a global view of the molecular changes induced by the compound. A transcriptomics-guided approach has been used to identify novel receptor ligands for lung regeneration, a strategy that could be adapted to study the effects of BI-9740. biorxiv.org

Integrative Bioinformatic Analysis: Using advanced computational tools to integrate multi-omics data and construct gene regulatory networks to elucidate the complex biological response to BI-9740. nih.govpb.edu.pl This could reveal unexpected connections and pathways affected by CatC inhibition.

Personalized Medicine Approaches: Investigating how genetic variations in CatC or other relevant genes might influence the response to BI-9740, paving the way for personalized therapeutic strategies.

Sustainable and Scalable Research Synthesis Methods

While the synthesis of BI-9740 is established, future research could focus on developing more sustainable and scalable synthetic routes. ontosight.ai

Areas for exploration include:

Green Chemistry Approaches: Developing synthetic methods that minimize the use of hazardous reagents and solvents and reduce waste generation. nih.gov

Catalytic Methods: Exploring the use of novel catalysts, such as bismuth-based catalysts, to improve the efficiency and scalability of the synthesis. acs.orgacs.orgrsc.org

Flow Chemistry: Investigating the use of continuous flow manufacturing processes to enable more efficient and controlled large-scale production of the compound.

Computational Predictions for Next-Generation Analogs with Modulated Activities

Computational modeling and simulation can accelerate the discovery and optimization of new chemical entities. diva-portal.org

Future computational studies could focus on:

Structure-Based Drug Design: Utilizing the available X-ray crystal structure of CatC in complex with BI-9740 to design next-generation analogs with improved potency, selectivity, or pharmacokinetic properties. opnme.com

In Silico Screening: Employing virtual screening techniques to identify novel scaffolds for CatC inhibitors.

Predictive Modeling: Using machine learning and other computational methods to predict the activity and properties of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.net

Interdisciplinary Approaches in Chemical Biology and Material Science Research

The unique properties of BI-9740 and its target open up possibilities for interdisciplinary research.

Potential areas of collaboration include:

Chemical Biology: Using BI-9740 as a tool to probe the role of CatC and NSPs in a wide range of biological processes beyond inflammation, such as cancer and neurological disorders. ontosight.ainyu.edu

Drug Delivery Systems: Developing novel formulations or drug delivery systems, potentially using materials like metal-organic frameworks, to enhance the therapeutic efficacy and reduce potential side effects of BI-9740. nih.gov

Biomaterials: Investigating the interactions of BI-9740 with biomaterials to design drug-eluting implants or other medical devices for localized therapeutic effects. nyu.edu

Q & A

Q. How should supplementary materials be curated to support CID 71376376 research publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.